2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine
Overview
Description
2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine is a chemical compound with the molecular formula C11H10Cl2N4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine typically involves the reaction of 2,4-diaminopyrimidine with 3,4-dichlorobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The dichlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine has several scientific research applications, including:
Medicinal chemistry: It is investigated for its potential as an anti-tubercular agent due to its ability to inhibit dihydrofolate reductase in Mycobacterium tuberculosis.
Biological studies: The compound is used in studies related to enzyme inhibition and drug design.
Chemical research: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting this enzyme, the compound disrupts DNA synthesis, leading to the death of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-5-benzylpyrimidine: Similar structure but lacks the dichlorobenzyl group.
2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidine: Similar structure with methoxy groups instead of chlorine atoms.
Uniqueness
2,4-Diamino-5-(3,4-dichlorobenzyl)pyrimidine is unique due to the presence of the dichlorobenzyl group, which enhances its lipophilicity and potentially improves its ability to cross cell membranes. This structural feature may contribute to its effectiveness as an anti-tubercular agent .
Properties
IUPAC Name |
5-[(3,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c12-8-2-1-6(4-9(8)13)3-7-5-16-11(15)17-10(7)14/h1-2,4-5H,3H2,(H4,14,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXPEDMBLISFPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CN=C(N=C2N)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608598 | |
Record name | 5-[(3,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30077-58-8 | |
Record name | 5-[(3,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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